Aqueous Solubility Advantage Over the 2,4-Dichlorobenzyl Analog
The cyclooctyl-substituted compound (8884065) displays a calculated logSW of −3.11, which is 0.39 log units higher (i.e., ≈2.5‑fold greater aqueous solubility) than the −3.50 logSW of the 2,4‑dichlorobenzyl analog (7962570) . Because both compounds share an identical tPSA (37.0 Ų), the solubility difference is driven chiefly by the lower logP of the cyclooctyl congener (3.50 vs. 3.55) and its reduced halogen content .
Δ +0.39 (≈2.5‑fold higher)
| Evidence Dimension | Calculated aqueous solubility (logSW) |
|---|---|
| Target Compound Data | logSW = −3.11 (1-cyclooctyl-3-(pyridin-3-yl)thiourea) |
| Comparator Or Baseline | logSW = −3.50 (N-(2,4-dichlorobenzyl)-N′-3-pyridinylthiourea, ChemBridge 7962570) |
| Quantified Difference | ΔlogSW = +0.39 (≈2.5‑fold higher solubility for the target compound) |
| Conditions | In silico prediction; parameters as implemented by ChemBridge/Hit2Lead |
Why This Matters
Higher aqueous solubility facilitates in vitro assay preparation, reduces the need for high DMSO concentrations, and may improve oral absorption in early in vivo studies, making the cyclooctyl derivative a more tractable starting point for hit-to-lead campaigns.
